5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole
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Overview
Description
5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
5-Methoxyindole: A derivative with a single methoxy group.
3-Methylindole: A derivative with a methyl group at the 3-position.
Uniqueness
5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
918163-11-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-1-phenylindole |
InChI |
InChI=1S/C17H17NO2/c1-12-11-18(13-7-5-4-6-8-13)15-10-17(20-3)16(19-2)9-14(12)15/h4-11H,1-3H3 |
InChI Key |
ARSBZRUCRHFVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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